REACTION_SMILES
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[CH2:1]([O:3][C:4](=[O:2])[c:6]1[n:7][n:8](-[c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[c:9]([CH3:11])[cH:10]1)[CH3:5].[CH2:30]([Cl:31])[Cl:32].[CH3:18][CH:19]([CH2:20][AlH:21][CH2:22][CH:23]([CH3:24])[CH3:25])[CH3:26].[CH3:27][OH:28].[OH2:29]>>[O:3]=[CH:4][c:6]1[n:7][n:8](-[c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[c:9]([CH3:11])[cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cc(C)n(-c2ccccc2)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C[AlH]CC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Cc1cc(C=O)nn1-c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |